molecular formula C25H34N2O4S B4166637 4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide

4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide

Cat. No. B4166637
M. Wt: 458.6 g/mol
InChI Key: QIVJDGAGXWFJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of potassium channels. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition by this compound leads to a reduction in inflammation and pain. The activation of potassium channels by this compound results in the inhibition of neuronal excitability, which can help to prevent seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide include the reduction of inflammation, pain, and seizures. It has also been shown to have neuroprotective effects, which can help to prevent damage to the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide in lab experiments include its potent anti-inflammatory, analgesic, and anticonvulsant properties, as well as its neuroprotective effects. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide. These include the investigation of its potential applications in the treatment of various diseases and disorders, such as epilepsy, chronic pain, and neurodegenerative diseases. Additionally, further research is needed to determine its safety and efficacy, as well as its potential side effects and interactions with other drugs. Finally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new and more potent analogs.

Scientific Research Applications

4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and disorders.

properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-methyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4S/c1-19(2)17-26-32(29,30)23-9-10-24(20(3)15-23)31-18-25(28)27-13-11-22(12-14-27)16-21-7-5-4-6-8-21/h4-10,15,19,22,26H,11-14,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVJDGAGXWFJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide
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4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide

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